4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine is an organic compound characterized by a specific chemical structure that includes a phenylamine group linked to a benzo[1,3]dioxole moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. Its unique structural features allow it to interact with biological systems, making it a subject of study for various scientific applications.
This compound can be classified under the category of arylamines and is specifically known for its dioxole-containing structure, which contributes to its chemical properties and biological activities. The synthesis of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine can be traced back to various synthetic methodologies that involve the reaction of phenolic compounds with amines or other electrophiles.
The synthesis of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine typically involves several key steps:
For example, a method reported in literature involves the reaction of benzo[d][1,3]dioxole with an amine under basic conditions, yielding the desired phenylamine derivative with satisfactory yields .
The molecular formula for 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine is CHNO. Its structure features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances that influence its reactivity and interaction with biological targets.
4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine can participate in various chemical reactions due to the presence of functional groups:
The mechanism by which 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine exerts its biological effects typically involves:
Research indicates that compounds with similar structures have shown promise in correcting protein misfolding diseases by enhancing protein function .
The physical properties of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine include:
Chemical properties include:
4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine has potential applications in:
Benzodioxole derivatives represent a critical class of oxygen-containing heterocycles characterized by a fused 1,3-dioxole ring attached to a benzene ring. This structural motif confers distinctive electronic and steric properties that influence reactivity and biological interactions. Phenylamine (aniline) derivatives serve as foundational building blocks in organic synthesis due to their nucleophilic amino group, enabling diverse functionalization. The integration of these pharmacophores in 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine (C₁₃H₁₁NO₃, MW 229.23) creates a hybrid scaffold with multifaceted applications in drug design and materials science [1] [2].
The benzodioxole system consists of a benzene ring fused with a five-membered 1,3-dioxole ring, forming a planar, electron-rich aromatic system. This moiety exhibits:
Table 1: Key Benzodioxole-Containing Analogues with Structural Features
Compound Name | Molecular Formula | Structural Attributes | |
---|---|---|---|
Sesamolin | C₂₀H₁₈O₇ | Bis-benzodioxole tetrahydrofurofuran backbone | [2] |
Paroxetine intermediates | C₂₀H₂₂FNO₃ | Benzodioxole-piperidine hybrid with fluorophenyl linkage | [3] |
Naproxen-sesamol prodrug | C₂₁H₁₈O₅ | Ester-linked benzodioxole and naphthalene acetic acid core | [7] |
The phenylamine moiety in 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine serves as a versatile synthon for:
Medicinal Applications:
Material Science Innovations:
Research on this compound has progressed through three phases:
Natural Product Isolation (Pre-1990s): Benzodioxole-phenylamine motifs were identified in sesamolin (526-07-8), a lignan from Sesamum indicum with antioxidant properties [2].
Synthetic Expansion (1990s–2010s):
Table 2: Historical Timeline of Key Advances
Year | Milestone | Significance | |
---|---|---|---|
1950 | Sesamolin structure characterized | Validated natural occurrence of benzodioxole-aryl ether linkages | [2] |
1998 | Catalytic ether synthesis developed | Enabled scalable production (>500 mg batches) | [1] |
2007 | Paroxetine impurity synthesis standardized | Addressed quality control in SSRI manufacturing | [3] |
2021 | Crystal structure of hybrid prodrugs published | Revealed conformational preferences for drug design | [7] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: